Naphthalene, 2,2'-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis-
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Overview
Description
Naphthalene, 2,2’-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis- is a complex organic compound with the molecular formula C32H22O2 This compound is characterized by the presence of two naphthalene groups connected via a phenylenebis linkage with propyne-diyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 2,2’-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis- typically involves a multi-step process. One common method includes the reaction of 2,2’-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]dibenzaldehyde with naphthalene derivatives under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide in an ethanol/water solution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 2,2’-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted naphthalenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Naphthalene, 2,2’-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Naphthalene, 2,2’-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Naphthalene, 2,2’-[1,3-phenylenebis(2-propyne-3,1-diyloxy)]bis-
- Naphthalene, 2,2’-[1,4-phenylenebis(2-propyne-3,1-diyloxy)]bis-
Uniqueness
Naphthalene, 2,2’-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis- is unique due to its specific phenylenebis linkage and propyne-diyloxy groups, which confer distinct chemical and physical properties. These structural features differentiate it from other similar compounds and contribute to its specific applications and reactivity .
Properties
CAS No. |
853362-07-9 |
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Molecular Formula |
C32H22O2 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-[3-[2-(3-naphthalen-2-yloxyprop-1-ynyl)phenyl]prop-2-ynoxy]naphthalene |
InChI |
InChI=1S/C32H22O2/c1-2-10-26(16-8-22-34-32-20-18-28-12-4-6-14-30(28)24-32)25(9-1)15-7-21-33-31-19-17-27-11-3-5-13-29(27)23-31/h1-6,9-14,17-20,23-24H,21-22H2 |
InChI Key |
RJZMVFASZNZPAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC#CC3=CC=CC=C3C#CCOC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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